molecular formula C16H14ClN5O5S3 B11420895 5-chloro-2-(ethylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11420895
M. Wt: 488.0 g/mol
InChI Key: YWUGJBNQTVGGJQ-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethanesulfonyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide is a complex organic compound that features a thiazole ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethanesulfonyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the thiazole and pyrimidine rings, followed by the introduction of the ethanesulfonyl and sulfamoyl groups. Common synthetic routes may involve:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrimidine Ring: This often involves the condensation of urea or guanidine derivatives with β-dicarbonyl compounds.

    Introduction of Functional Groups: The ethanesulfonyl and sulfamoyl groups can be introduced through nucleophilic substitution reactions using appropriate sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethanesulfonyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution of the chloro group may yield various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound may be investigated for its potential as a drug candidate due to its unique structure and functional groups.

    Biological Studies: It can be used to study the interactions of thiazole and pyrimidine derivatives with biological targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonyl and sulfamoyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as abafungin, which is used as an antifungal agent.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil, which is used in cancer treatment.

Uniqueness

What sets 5-chloro-2-(ethanesulfonyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide apart is its combination of functional groups and rings, which may confer unique biological activity and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C16H14ClN5O5S3

Molecular Weight

488.0 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C16H14ClN5O5S3/c1-2-29(24,25)16-19-9-12(17)13(21-16)14(23)20-10-3-5-11(6-4-10)30(26,27)22-15-18-7-8-28-15/h3-9H,2H2,1H3,(H,18,22)(H,20,23)

InChI Key

YWUGJBNQTVGGJQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Cl

Origin of Product

United States

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